

# Spectral Analysis of 2-Amino-5-methylbenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-5-methylbenzoic acid

Cat. No.: B193564

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This guide provides a comprehensive overview of the spectral data for **2-Amino-5-methylbenzoic acid** (CAS No: 2941-78-8), a key intermediate in various chemical syntheses. The document details its proton nuclear magnetic resonance ( $^1\text{H}$  NMR), carbon-13 nuclear magnetic resonance ( $^{13}\text{C}$  NMR), and infrared (IR) spectroscopy data. This information is crucial for researchers, scientists, and professionals in drug development for the structural elucidation and quality control of this compound.

## Spectroscopic Data

The following sections present the quantitative spectral data for **2-Amino-5-methylbenzoic acid** in structured tables for clarity and comparative analysis.

### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment and proximity to other atoms. The  $^1\text{H}$  NMR spectrum of **2-Amino-5-methylbenzoic acid** was recorded in deuterated dimethyl sulfoxide (DMSO- $d_6$ ) on a 400 MHz instrument.<sup>[1][2]</sup>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not explicitly available in search results			

Note: While search results confirm the existence of the spectrum, specific peak assignments were not detailed.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their electronic environments within a molecule. The <sup>13</sup>C NMR spectrum for **2-Amino-5-methylbenzoic acid** was obtained in DMSO-d<sub>6</sub>.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not explicitly available in search results	

Note: While search results confirm the existence of the spectrum, specific peak assignments were not detailed.

## Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is particularly useful for identifying functional groups. The IR spectrum of **2-Amino-5-methylbenzoic acid** has been recorded using techniques such as KBr disc and nujol mull.[\[2\]](#)[\[5\]](#)

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
Specific peak data not available in search results	N-H stretch (amine)
Specific peak data not available in search results	O-H stretch (carboxylic acid)
Specific peak data not available in search results	C=O stretch (carboxylic acid)
Specific peak data not available in search results	Aromatic C-H stretch
Specific peak data not available in search results	Aromatic C=C stretch
Specific peak data not available in search results	C-N stretch
Specific peak data not available in search results	C-O stretch

Note: While the functional groups can be inferred from the structure, the exact wavenumbers were not provided in the search results.

## Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

A standard procedure for obtaining NMR spectra involves the following steps:

- **Sample Preparation:** Approximately 5-10 mg of **2-Amino-5-methylbenzoic acid** is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d<sub>6</sub>.<sup>[6]</sup> The solution is then transferred to a 5 mm NMR tube, ensuring it is free of any particulate matter.<sup>[6]</sup>

- **$^1\text{H}$  NMR Spectroscopy:** The  $^1\text{H}$  NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.<sup>[6]</sup> A sufficient number of scans (e.g., 16 or 32) are collected to achieve a good signal-to-noise ratio.<sup>[6]</sup>
- **$^{13}\text{C}$  NMR Spectroscopy:** The  $^{13}\text{C}$  NMR spectrum is recorded on the same instrument. A larger number of scans is usually required to obtain a spectrum with adequate signal intensity.
- **Data Processing:** The raw data is processed using Fourier transformation, followed by phasing and baseline correction to obtain the final spectrum.<sup>[6]</sup> Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).<sup>[6]</sup>

## Infrared (IR) Spectroscopy

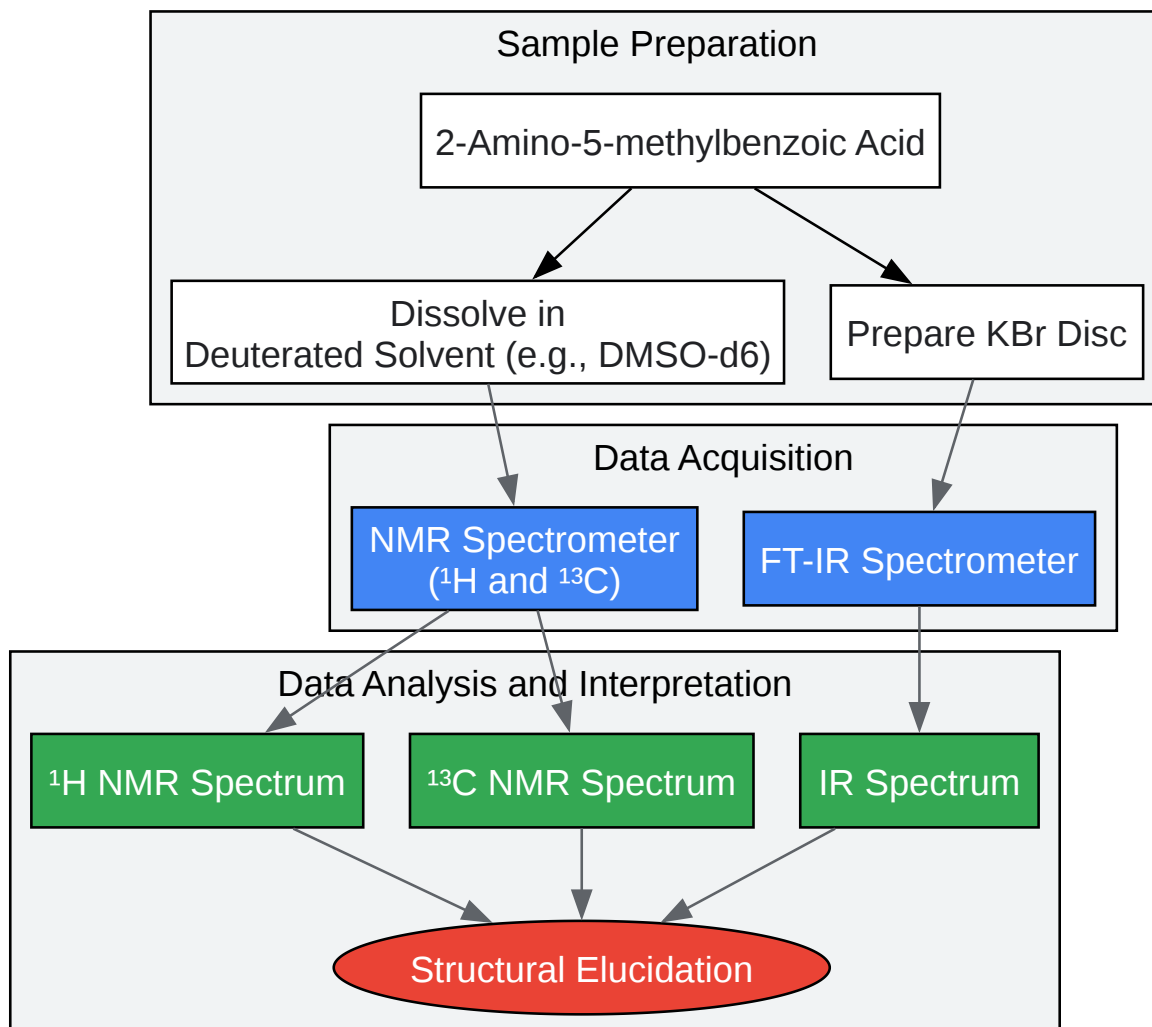
A common method for acquiring the IR spectrum of a solid sample is as follows:

- **Sample Preparation (KBr Disc Method):** A small amount of **2-Amino-5-methylbenzoic acid** is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent disc.
- **Data Acquisition:** The KBr disc is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over the standard mid-IR range (typically  $4000\text{--}400\text{ cm}^{-1}$ ).
- **Data Processing:** The resulting interferogram is Fourier-transformed to produce the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Amino-5-methylbenzoic acid**.

## Spectroscopic Analysis Workflow for 2-Amino-5-methylbenzoic Acid



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Spectroscopic analysis workflow.

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- To cite this document: BenchChem. [Spectral Analysis of 2-Amino-5-methylbenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193564#spectral-data-of-2-amino-5-methylbenzoic-acid-h-nmr-c-nmr-ir]

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